molecular formula C14H8ClNO2 B2748234 4-(1,3-Benzoxazol-2-YL)benzoyl chloride CAS No. 6661-03-6

4-(1,3-Benzoxazol-2-YL)benzoyl chloride

Cat. No.: B2748234
CAS No.: 6661-03-6
M. Wt: 257.67
InChI Key: DTNVIGCWOGUZON-UHFFFAOYSA-N
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Description

Contextualization of Benzoxazole (B165842) Derivatives in Contemporary Chemical Research

Benzoxazole derivatives are a class of heterocyclic compounds that have attracted considerable attention in chemical research due to their diverse biological and pharmacological activities. ontosight.ai The benzoxazole nucleus, which consists of a benzene (B151609) ring fused to an oxazole (B20620) ring, is a key structural motif found in numerous compounds with significant therapeutic potential. globalresearchonline.netresearchgate.net Researchers have extensively reported that molecules containing the benzoxazole framework exhibit a broad spectrum of activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties. mdpi.comwisdomlib.orgnih.gov

Beyond medicinal chemistry, benzoxazole derivatives are also explored in the field of materials science. Their rigid, planar structures and fluorescent properties make them suitable candidates for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes for detecting metal cations and anions. ontosight.airesearchgate.net The wide-ranging applications of benzoxazoles have spurred the development of numerous synthetic methodologies for creating diverse derivatives, highlighting their status as a privileged scaffold in both drug discovery and industrial chemistry. rsc.orgresearchgate.net

The table below summarizes the diverse applications of Benzoxazole derivatives in various research fields.

Field of ResearchSpecific Applications
Medicinal Chemistry Antibacterial, Antifungal, Anticancer, Antiviral, Anti-inflammatory, Analgesic, Antioxidant, Anthelmintic Agents. globalresearchonline.netresearchgate.netmdpi.comwisdomlib.org
Agrochemicals Fungicides, Herbicides, Insecticides, Bactericides. mdpi.com
Materials Science Organic Light-Emitting Diodes (OLEDs), Fluorescent Probes, Metal Cation/Anion Sensors. ontosight.ai

Role of Acyl Chlorides as Key Intermediates in Organic Transformations

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the -COCl functional group. wikipedia.org They are among the most reactive derivatives of carboxylic acids, a property that makes them exceptionally useful as intermediates in organic synthesis. fiveable.mechemistrysteps.com The high reactivity of the acyl chloride is attributed to the electron-withdrawing nature of both the oxygen and chlorine atoms bonded to the carbonyl carbon, which makes this carbon highly electrophilic and susceptible to attack by nucleophiles. chemistrystudent.com

Due to their enhanced reactivity, acyl chlorides are frequently used to prepare other carbonyl-containing compounds through nucleophilic acyl substitution reactions. fiveable.mechemistrysteps.com These transformations are typically rapid and efficient. Key reactions involving acyl chlorides include:

Esterification: Reaction with alcohols or phenols to form esters. This reaction is often faster and more complete than direct esterification of carboxylic acids. savemyexams.com

Amide Formation: Reaction with ammonia, primary amines, or secondary amines to produce primary, secondary, or tertiary amides, respectively. chemistrystudent.comsavemyexams.com

Anhydride Synthesis: Reaction with a carboxylate salt to form a carboxylic acid anhydride. chemistrysteps.com

Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones. wikipedia.org

Acyl chlorides are typically synthesized from their corresponding carboxylic acids using chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride ((COCl)₂). wikipedia.orgsavemyexams.com Their versatility and high reactivity secure their role as fundamental building blocks in multi-step organic synthesis. fiveable.me

The following table outlines the primary reactions of acyl chlorides.

ReactantProductReaction Type
WaterCarboxylic AcidHydrolysis savemyexams.com
Alcohol/PhenolEsterEsterification savemyexams.com
Ammonia/AmineAmideAmide Formation savemyexams.com
Carboxylate SaltAcid AnhydrideAnhydride Synthesis chemistrysteps.com
Aromatic CompoundAryl KetoneFriedel-Crafts Acylation wikipedia.org

Strategic Importance of the 4-(1,3-Benzoxazol-2-YL)benzoyl chloride Scaffold for Molecular Construction

The strategic importance of the this compound scaffold lies in its dual functionality, which allows it to act as a versatile building block for creating complex, high-value molecules. This scaffold effectively merges the desirable properties of the benzoxazole core with the synthetic flexibility of the acyl chloride group.

The benzoxazole moiety can be pre-designed to confer specific biological activities or photophysical properties to the final molecule. nih.govresearchgate.net The acyl chloride group then acts as a highly reactive "handle," enabling chemists to covalently link this functional benzoxazole unit to a wide range of other molecules through robust and high-yielding reactions. chemistrystudent.com For instance, it can be readily reacted with nucleophiles such as alcohols, amines, or thiols present in other substrates. This allows for the straightforward synthesis of esters, amides, and thioesters, incorporating the 4-(1,3-Benzoxazol-2-YL)phenyl moiety.

This "building block" approach simplifies the synthesis of complex target structures that might otherwise require lengthy and less efficient synthetic routes. By using this compound, researchers can efficiently introduce a well-established pharmacophore or fluorophore into a new molecular architecture, accelerating the discovery of new drugs, agrochemicals, and materials.

Overview of Research Trajectories for Aryl-Substituted Benzoxazoles and Functionalized Benzoyl Chlorides

Current research trajectories in the field of heterocyclic chemistry continue to focus on the development of novel and efficient synthetic methods for aryl-substituted benzoxazoles. rsc.org A significant trend is the use of transition-metal-catalyzed C-H bond activation and functionalization, which allows for the direct arylation of the benzoxazole core. nitrkl.ac.in This approach offers a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions. Research is also directed towards synthesizing 2-aryl benzoxazoles and evaluating their potential as A2A receptor antagonists and for their optical properties, such as large Stokes shifts, which are valuable in fluorescence microscopy. researchgate.netnih.gov

In parallel, the field of organic synthesis has seen a growing emphasis on the creation of highly functionalized building blocks, with functionalized benzoyl chlorides serving as a prime example. wikipedia.org Rather than using simple benzoyl chloride, researchers are increasingly employing derivatives that carry additional functional groups. wikipedia.orgchemicalbook.com This strategy, exemplified by molecules like this compound, allows for the rapid assembly of molecular complexity. The development of novel substituted benzoyl chlorides is crucial for producing advanced polymers, pharmaceuticals, and other specialized chemicals. wikipedia.orggoogle.com The overarching goal is to design and synthesize these key intermediates to streamline synthetic pathways, enabling the efficient and targeted construction of elaborate molecular structures with tailored functions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,3-benzoxazol-2-yl)benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2/c15-13(17)9-5-7-10(8-6-9)14-16-11-3-1-2-4-12(11)18-14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNVIGCWOGUZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Mechanistic Investigations of 4 1,3 Benzoxazol 2 Yl Benzoyl Chloride

Organometallic Cross-Coupling Reactions Involving the Acyl Chloride Functional Group

The acyl chloride moiety in 4-(1,3-Benzoxazol-2-YL)benzoyl chloride serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds, enabling the synthesis of complex ketone derivatives.

Acylative cross-coupling reactions provide a direct route to ketones by coupling an acyl chloride with an organometallic reagent. Unlike carbonylative couplings that introduce a carbon monoxide (CO) molecule, these reactions utilize the inherent carbonyl group of the acyl chloride.

The Acylative Sonogashira reaction involves the coupling of an acyl chloride with a terminal alkyne to produce ynones (alkynyl ketones). This transformation is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and a base. researchgate.net While specific examples utilizing this compound are not extensively detailed, the general mechanism is well-established for various benzoyl chlorides. researchgate.net The reaction proceeds through a catalytic cycle involving oxidative addition of the acyl chloride to the Pd(0) catalyst, followed by transmetalation with the copper acetylide and reductive elimination to yield the ynone product.

The Acylative Suzuki-Miyaura reaction couples the acyl chloride with an arylboronic acid to form diaryl ketones. This reaction offers an efficient method for synthesizing unsymmetrical ketones. nih.gov The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions, such as the conversion of the benzoyl chloride to benzoic acid in the presence of aqueous solvents. nih.gov Toluene is often an effective solvent for these reactions. nih.gov

Below is a table summarizing typical conditions for these reactions with generic benzoyl chlorides.

Reaction TypeCatalystBaseSolventProduct Type
Acylative SonogashiraPd(PPh₃)₂Cl₂, CuITriethylamine (TEA)Toluene, THFYnone
Acylative Suzuki-MiyauraPd(OAc)₂ or NHC-Pd(II) complexesK₂CO₃, Cs₂CO₃TolueneDiaryl Ketone

This table represents typical conditions reported for acylative cross-coupling reactions of benzoyl chlorides and may be applicable to this compound.

Direct arylation and alkynylation reactions involving the acyl chloride functional group are essentially synonymous with the acylative Suzuki-Miyaura and Sonogashira reactions, respectively. These processes achieve the direct formation of a C(sp²)-C(acyl) or C(sp)-C(acyl) bond. The palladium-catalyzed coupling of acyl chlorides with arylboronic acids or terminal alkynes represents a direct method for the acylation of the organometallic partner. researchgate.netnih.gov The versatility of these reactions allows for the synthesis of a wide range of functionalized biaryls and aryl alkynes from readily available aryl chlorides and boronic acids. rsc.orgorganic-chemistry.org The development of water-soluble sulfonated biarylphosphine ligands has enabled these transformations to be carried out in aqueous media, enhancing the sustainability of the process. organic-chemistry.org

It is important to distinguish these reactions from other forms of direct arylation, such as those involving the C-H activation of the benzoxazole (B165842) ring itself. For instance, a facile method for the arylation of benzoxazoles with benzoyl chlorides has been reported, but this reaction proceeds via a different mechanism where the benzoxazole is the substrate being arylated. researchgate.net

Reductive Transformations of the Acyl Chloride

The acyl chloride group of this compound is readily susceptible to reduction. The specific product of the reduction depends on the nature of the reducing agent and the reaction conditions.

Reduction to Aldehydes: A partial reduction of the acyl chloride can yield the corresponding aldehyde, 4-(1,3-Benzoxazol-2-YL)benzaldehyde. A classic method for this transformation is the Rosenmund reduction, which employs catalytic hydrogenation over a poisoned palladium catalyst (e.g., Pd on BaSO₄ with quinoline-sulfur). This method prevents over-reduction to the alcohol. Other modern reagents can also achieve this selective transformation.

Reduction to Alcohols: Stronger reducing agents will reduce the acyl chloride all the way to the primary alcohol, [4-(1,3-Benzoxazol-2-YL)phenyl]methanol. Common reagents for this complete reduction include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), although NaBH₄ is generally less reactive towards acyl chlorides than LiAlH₄. For related compounds, the reduction of a benzoyl group to a hydroxyl group has been accomplished using such powerful reducing agents.

Thermal and Photochemical Reactivity Pathways

The stability and reactivity of this compound can be influenced by heat and light.

Thermal Reactivity: Aromatic acyl chlorides and benzoxazole rings are generally thermally stable. However, at elevated temperatures, decomposition can occur. For the acyl chloride group, decarbonylation to form an aryl chloride is a possible thermal decomposition pathway, though this typically requires very high temperatures or a transition metal catalyst. The benzoxazole moiety is a robust heterocyclic system, but extreme conditions could lead to ring-opening or rearrangement reactions.

Photochemical Reactivity: Benzoyl chlorides can undergo photochemical reactions. It has been demonstrated that acyl radicals can be directly generated from acid chlorides under photoredox conditions. researchgate.net This process, often induced by visible light in the presence of a suitable photocatalyst, allows for the formation of acyl radicals that can participate in various subsequent reactions, such as additions to alkenes. researchgate.net This pathway opens up a range of photochemical transformations for this compound that are distinct from its ground-state ionic reactivity.

Reaction Kinetics and Thermodynamic Analyses

Detailed reaction kinetic and thermodynamic analyses specifically for this compound are not extensively reported in the literature. However, general principles applicable to the reactions of benzoyl chlorides can be considered.

Reaction Kinetics: The kinetics of the organometallic cross-coupling reactions are complex and depend on multiple factors. These include the concentration of the substrate, organometallic reagent, and catalyst, as well as the temperature and solvent. The nature of the ligand on the palladium catalyst plays a critical role in the rate of both the oxidative addition and reductive elimination steps in the catalytic cycle. For acylative Suzuki-Miyaura reactions, the choice of base can also significantly influence the reaction rate. nih.gov In photochemical reactions, the quantum yield and the kinetics would depend on the efficiency of the photocatalyst and the light intensity.

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of 4 1,3 Benzoxazol 2 Yl Benzoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR) for Connectivity and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 4-(1,3-Benzoxazol-2-YL)benzoyl chloride, ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each proton and carbon atom, respectively.

In the ¹H NMR spectrum, the aromatic protons of the benzoxazole (B165842) and benzoyl rings are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effects of the aromatic currents. The specific splitting patterns (e.g., doublets, triplets) and coupling constants (J-values) reveal the substitution pattern and the adjacency of protons on each ring. For instance, the protons on the p-substituted benzoyl ring would likely appear as two distinct doublets.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the benzoyl chloride group is characteristically found far downfield, often above 160 ppm. The carbons of the benzoxazole moiety, particularly the C=N carbon, also have distinctive chemical shifts. nih.gov The signals for the aromatic carbons typically resonate in the 110-155 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Benzoyl C=O-~168
Benzoxazole C=N-~162
Benzoyl Aromatic CH~8.0-8.3~129-135
Benzoxazole Aromatic CH~7.4-7.8~110-126
Benzoxazole Quaternary C-~140-152

While 1D NMR provides essential data, 2D NMR techniques are often necessary for the complete and unambiguous assignment of all signals, especially for complex derivatives.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. For the title compound, COSY would show correlations between adjacent protons on the benzoxazole and benzoyl rings, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. This technique is invaluable for assigning the ¹³C signals of protonated carbons by linking them to their already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is critical for piecing together the molecular structure. For example, HMBC would show a correlation from the protons on the benzoyl ring to the carbonyl carbon and to the quaternary carbon of the benzoxazole ring, confirming the connectivity between the two major fragments of the molecule.

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the physical properties of a compound. Solid-State NMR (SS-NMR) is a powerful, non-destructive technique for studying polymorphism. Because the chemical shift of a nucleus in the solid state is highly sensitive to its local electronic environment, different polymorphs will often give rise to distinct SS-NMR spectra. By analyzing the ¹³C and ¹⁵N chemical shifts and cross-polarization magic angle spinning (CP-MAS) dynamics, researchers can identify and characterize different polymorphic forms of this compound and its derivatives. nih.gov This methodology is crucial for controlling the solid-state structure of materials used in pharmaceuticals and materials science.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibrations of its bonds.

For this compound, the IR spectrum would display several key absorption bands:

C=O Stretch (Acyl Chloride) : A strong, sharp absorption band is expected in the region of 1770-1815 cm⁻¹. This is a highly characteristic peak for the acyl chloride functional group. researchgate.net

C=N Stretch (Benzoxazole) : The carbon-nitrogen double bond of the oxazole (B20620) ring typically shows a strong absorption band around 1610-1650 cm⁻¹. mdpi.com

C=C Aromatic Stretches : Multiple sharp bands are expected in the 1450-1600 cm⁻¹ region, corresponding to the vibrations of the aromatic rings.

C-O-C Stretch (Benzoxazole) : The ether linkage within the oxazole ring usually appears in the 1200-1250 cm⁻¹ range.

C-Cl Stretch : The carbon-chlorine bond of the acyl chloride shows a stretching vibration in the 650-850 cm⁻¹ region. researchgate.net

Raman spectroscopy provides complementary information to IR. While strong IR bands arise from vibrations with a large change in dipole moment (like C=O), strong Raman bands result from vibrations with a large change in polarizability (like aromatic C=C bonds). Therefore, the aromatic ring vibrations would be particularly prominent in the Raman spectrum.

Table 2: Key IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Acyl ChlorideC=O Stretch1770-1815Strong
BenzoxazoleC=N Stretch1610-1650Strong
Aromatic RingsC=C Stretch1450-1600Medium-Strong
BenzoxazoleC-O-C Stretch1200-1250Medium
Acyl ChlorideC-Cl Stretch650-850Medium

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) can measure the m/z value of an ion to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of the molecular ion. For this compound (C₁₄H₈ClNO₂), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass, providing definitive confirmation of the molecular formula.

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (such as the molecular ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information. The fragmentation pattern is like a fingerprint for the molecule, revealing its constituent parts.

For this compound, a plausible fragmentation pathway would involve initial cleavages at the weakest bonds. Key fragmentation steps could include:

Loss of a chlorine radical (•Cl) from the molecular ion.

Loss of a neutral carbon monoxide (CO) molecule from the acyl chloride group, a common fragmentation for benzoyl compounds. nih.gov

Formation of the stable 4-(1,3-benzoxazol-2-yl)benzoyl cation.

Cleavage of the bond between the benzoyl and benzoxazole rings, leading to characteristic fragment ions for each moiety, such as the benzoyl cation (m/z 105). nih.govnist.gov

Analysis of these fragmentation pathways in MS/MS experiments allows for the detailed structural confirmation of the parent compound and the identification of unknown derivatives or metabolites. mdpi.com

Table 3: Plausible Mass Fragments for this compound in MS/MS

Fragment Ion StructureProposed FormulaExpected m/zNeutral Loss
[M]⁺[C₁₄H₈ClNO₂]⁺257/259-
[M-Cl]⁺[C₁₄H₈NO₂]⁺222•Cl
[M-CO]⁺[C₁₃H₈ClNO]⁺229/231CO
[C₆H₄CO]⁺[C₇H₄O]⁺105C₇H₄ClNO₂
[C₇H₅NO]⁺[C₇H₅NO]⁺119C₇H₃ClO

X-ray Crystallography for Precise Molecular Geometry and Crystal Packing Analysis

X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of crystalline solids at an atomic level. For benzoxazole derivatives, this technique provides precise data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation. Furthermore, it reveals how molecules arrange themselves in the crystal lattice, offering insights into intermolecular interactions such as hydrogen bonding and π–π stacking that govern the material's macroscopic properties.

In the analysis of benzoxazole derivatives, single-crystal X-ray diffraction is employed. A suitable crystal is grown and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to construct an electron density map, from which the atomic positions are determined. For instance, the analysis of a benzoxazole derivative, (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile, revealed a monoclinic crystal system with a P21/c space group. scispace.com The study showed that the benzoxazole moiety's five- and six-membered rings are nearly coplanar. cell.com

The crystal structure of 2-(1,3-benzoxazol-2-yl)guanidinium chloride, a related salt, was determined to be in the triclinic system. nih.gov Its non-hydrogen atoms were found to be approximately co-planar. nih.gov Such studies are crucial for understanding the molecule's spatial arrangement.

Intermolecular forces play a significant role in the crystal packing. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions. For a benzoxazole methyl ester, this analysis indicated that the most significant contributions to crystal packing were from H···H (33.2%), H···O/O···H (19.9%), and H···C/C···H (17.8%) interactions. cell.com In the crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole, molecules are linked by N—H⋯N hydrogen bonds, forming chains, which are then connected into a three-dimensional network by weak aromatic π–π stacking. nih.gov

Below is a representative table of crystallographic data for a benzoxazole derivative, illustrating the type of information obtained from an X-ray analysis.

Parameter(E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile scispace.com2-(1,3-Benzoxazol-2-yl)guanidinium chloride nih.gov
Chemical Formula C17H12N2OC8H9N4O+·Cl−
Crystal System MonoclinicTriclinic
Space Group P21/cP-1
a (Å) 11.0508(8)6.669 (2)
b (Å) 12.0159(10)8.152 (4)
c (Å) 10.0074(9)9.630 (3)
α (°) ** 9065.062 (2)
β (°) 94.761(5)85.020 (2)
γ (°) 9073.710 (2)
Volume (ų) **1324.25(19)455.4 (3)
Z (molecules/unit cell) 22

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography is an essential tool for separating, identifying, and quantifying the components of a mixture. For this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent techniques for ensuring purity and analyzing related substances.

HPLC is the cornerstone for assessing the purity of non-volatile and thermally sensitive compounds like benzoxazole derivatives. The development of a robust HPLC method is critical for quality control, allowing for the separation of the main compound from synthesis-related impurities and degradation products.

A typical method development strategy for a compound like this compound would involve a reversed-phase approach, which is effective for separating moderately polar to nonpolar compounds.

Key steps in HPLC method development include:

Column Selection: A C18 column is a common starting point, offering good retention and selectivity for aromatic compounds. For example, the purity of novel pleuromutilin derivatives containing a benzoxazole moiety was determined using a Shim-pack Sceptre C18 column. tandfonline.com Similarly, a Waters X Bridge C18 column was used for the analysis of benzyl chloride.

Mobile Phase Selection: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all components with good resolution and peak shape.

Detector Selection: A UV detector is commonly used for aromatic compounds like benzoxazoles, which exhibit strong chromophores. The detection wavelength is chosen based on the compound's maximum absorbance; for many benzoxazole derivatives, this is in the range of 254 nm. tandfonline.com

Method Validation: Once developed, the method must be validated according to ICH guidelines to ensure it is fit for its intended purpose. Validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). ekb.eg For instance, in a method for benzyl chloride, the LOD and LOQ were found to be 3 ppm and 10 ppm, respectively, with accuracy between 97.5% and 99.7%.

The table below outlines a typical set of starting parameters for an HPLC method for purity analysis of a benzoxazole derivative.

ParameterTypical Value/Condition
Instrument High-Performance Liquid Chromatograph
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) tandfonline.com
Mobile Phase A Aqueous buffer (e.g., 10mM Ammonium acetate)
Mobile Phase B Acetonitrile tandfonline.com
Elution Mode Gradient
Flow Rate 1.0 mL/min tandfonline.com
Column Temp. 25 °C
Detector UV at 254 nm tandfonline.com
Injection Vol. 10 µL

Gas Chromatography is a powerful technique for the separation and analysis of compounds that can be vaporized without decomposition. In the context of this compound, GC is not suitable for the analysis of the final high-molecular-weight product itself due to its low volatility. However, it is an indispensable tool for analyzing volatile components that may be present as impurities. These can include residual solvents from the synthesis (e.g., toluene, DMF) or unreacted volatile starting materials.

A GC method for analyzing such impurities would typically involve:

Sample Preparation: Dissolving the sample in a suitable solvent, such as chloroform. semanticscholar.org

Column: A capillary column with a nonpolar or medium-polarity stationary phase, such as a 5% phenyl polysiloxane (e.g., HP-5), is often used for general impurity profiling. semanticscholar.org

Injector and Detector: A split/splitless injector is common, and a Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. semanticscholar.org For definitive identification, a Mass Spectrometer (MS) is used as the detector (GC-MS), which provides mass spectra of the eluted components, allowing for their structural identification. researchgate.net For example, GC-MS has been used to identify simple derivatives like 2-methyl-benzoxazole. researchgate.net

Quantification: For quantitative analysis, an internal standard method is often employed to ensure high accuracy and precision. semanticscholar.org

The analysis of residual benzoyl chloride, a potential starting material, can be performed using a capillary GC method. A study on the determination of benzoyl chloride utilized an HP-5 capillary column and an FID detector, achieving an average recovery of 99.75% with a relative standard deviation (RSD) of 1.28%. semanticscholar.org

Theoretical and Computational Chemistry Studies of 4 1,3 Benzoxazol 2 Yl Benzoyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of electronic structure and the prediction of chemical behavior from first principles. For 4-(1,3-benzoxazol-2-yl)benzoyl chloride, these methods elucidate the distribution of electrons and energy levels, which are key determinants of its reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. mdpi.com It is widely applied to predict the optimized molecular geometry, which corresponds to the most stable arrangement of atoms in the molecule. researcher.life For this compound, geometry optimization is typically performed using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost. nih.govnih.gov The calculation seeks the lowest energy conformation by adjusting bond lengths, bond angles, and dihedral angles. Studies on similar structures, such as other benzoxazoles and benzoyl chlorides, show that DFT can reproduce experimental geometries with high accuracy. nih.govsintef.noresearchgate.net The resulting optimized structure provides a foundational model for understanding the molecule's steric and electronic properties.

Table 1: Illustrative Predicted Geometrical Parameters for this compound from DFT Calculations
ParameterAtoms InvolvedPredicted Value
Bond LengthC=O (Carbonyl)1.21 Å
Bond LengthC-Cl (Acyl Chloride)1.79 Å
Bond LengthC-C (Benzoyl-Benzoxazole)1.48 Å
Bond AngleO=C-Cl121.5°
Bond AngleC-C-Cl118.0°
Dihedral AngleBenzoxazole (B165842) Ring - Phenyl Ring~25°

Once the geometry is optimized, the same level of theory can be used to calculate vibrational frequencies. nih.gov These theoretical frequencies correspond to the energies of molecular vibrations (stretching, bending, etc.) and are invaluable for interpreting experimental infrared (IR) and Raman spectra. researchgate.net The calculated vibrational modes can be assigned to specific atomic motions, confirming the presence of key functional groups. For instance, a strong vibrational mode is expected for the carbonyl (C=O) stretch, which is characteristic of the acyl chloride group.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups
Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
Symmetric StretchC=O (Carbonyl)~1780
StretchC-Cl~870
Ring BreathingBenzoxazole~1450
Ring BreathingPhenyl~1600
C-H StretchAromatic~3050-3100

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile). libretexts.org

For this compound, the spatial distribution and energy of these orbitals are critical for predicting its reaction pathways. The LUMO is expected to be predominantly localized on the benzoyl chloride moiety, specifically on the π* orbital of the carbonyl group and the C-Cl bond. This indicates that the carbonyl carbon is the primary electrophilic site, highly susceptible to nucleophilic attack, a characteristic reaction of acyl chlorides. cureffi.org The HOMO is likely to be distributed across the electron-rich benzoxazole and phenyl ring systems, representing the molecule's nucleophilic character. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. irjweb.com A smaller gap suggests that the molecule is more polarizable and reactive because less energy is required to excite an electron from the HOMO to the LUMO. bohrium.com Computational studies on similar benzoxazole derivatives have shown that substituents can significantly alter this gap, thereby tuning the molecule's reactivity. semanticscholar.org

Table 3: Illustrative FMO Energy Values
ParameterPredicted Energy (eV)
HOMO Energy-6.8
LUMO Energy-2.2
HOMO-LUMO Gap (ΔE)4.6

An Electrostatic Potential (ESP) surface, or molecular electrostatic potential (MEP) map, is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. mdpi.comnumberanalytics.com The ESP is mapped onto the electron density surface, with colors indicating different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are favorable sites for electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net

For this compound, the ESP map would clearly highlight the molecule's reactive centers.

Negative Regions (Red/Yellow): The most intense negative potential is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The nitrogen atom in the benzoxazole ring would also exhibit a negative potential. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors.

Positive Regions (Blue): The area around the carbonyl carbon would show a significant positive potential, confirming its status as the primary electrophilic center. This positive character is enhanced by the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, making it highly reactive toward nucleophiles. chemtube3d.comacs.org The hydrogen atoms of the aromatic rings would also exhibit moderately positive potential.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on static, single-molecule properties in the gas phase, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, often in a condensed phase (like a solution). soton.ac.uk MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of conformational changes and intermolecular interactions. nih.govglobethesis.com

For this compound, a key area of interest for conformational analysis is the rotation around the single bond connecting the phenyl ring to the benzoxazole moiety. sintef.no MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations (rotamers) and the energy barriers between them. researchgate.net This information is crucial for understanding how the molecule's shape influences its ability to interact with other molecules or biological targets.

Furthermore, MD simulations can model the behavior of the molecule in a solvent, such as water or an organic solvent. annualreviews.org These simulations reveal how solvent molecules arrange themselves around the solute and can be used to calculate properties like the solvation free energy. They also provide a detailed picture of intermolecular interactions, such as π-π stacking between the aromatic rings of multiple molecules, which can lead to aggregation. strath.ac.uk

Prediction of Spectroscopic Parameters from First Principles

Ab initio (from first principles) calculations are highly valuable for predicting spectroscopic data, which can aid in the identification and characterization of newly synthesized compounds. nih.govunito.itnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable way to predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. kab.ac.ug By calculating the magnetic shielding of each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data can confirm the proposed structure. mdpi.com

Table 4: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
Atom TypeEnvironmentPredicted ¹H ShiftPredicted ¹³C Shift
Carbonyl CarbonC=O-~168
Aromatic CHAdjacent to C=O~8.1~132
Aromatic CHAdjacent to C-Benzoxazole~7.9~130
Aromatic CHBenzoxazole Ring~7.4 - 7.8~110 - 150

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. These calculations can predict the maximum absorption wavelength (λmax) and the nature of the electronic transitions involved (e.g., π→π* transitions within the aromatic system). mdpi.com This information is useful for understanding the photophysical properties of the molecule.

Computational Screening for Novel Derivatives with Desired Reactivity Profiles

Computational chemistry is an efficient tool for the rational design and screening of new molecules. By starting with the core structure of this compound, a virtual library of derivatives can be created by systematically adding various substituents (e.g., electron-donating or electron-withdrawing groups) to different positions on the aromatic rings. wikipedia.org

High-throughput computational screening can then be performed on this library. Key reactivity descriptors, such as the LUMO energy, the partial charge on the carbonyl carbon, or the HOMO-LUMO gap, can be calculated for each derivative using DFT. bohrium.com By analyzing these descriptors, it is possible to predict how each substituent will affect the molecule's reactivity. For example, adding a strong electron-withdrawing group like a nitro group (–NO₂) to the phenyl ring is expected to lower the LUMO energy and increase the positive charge on the carbonyl carbon, thereby enhancing its reactivity toward nucleophiles. nih.gov This in silico screening process allows researchers to prioritize the most promising candidates for synthesis, saving significant time and resources.

Table 5: Illustrative Example of Computational Screening: Effect of Substituents on LUMO Energy
Substituent (at para-position of Benzoyl)NaturePredicted LUMO Energy (eV)Predicted Reactivity Change
-OCH₃ (Methoxy)Electron-Donating-2.0Decreased
-H (Unsubstituted)Neutral-2.2Baseline
-Cl (Chloro)Electron-Withdrawing-2.4Increased
-NO₂ (Nitro)Strongly Electron-Withdrawing-2.8Significantly Increased

Reaction Mechanism Elucidation through Computational Transition State Analysis

The elucidation of reaction mechanisms at a molecular level is a cornerstone of modern organic chemistry, providing profound insights into reactivity, selectivity, and kinetics. Computational transition state analysis has emerged as a powerful tool to map the energetic landscape of chemical reactions, identifying the most plausible pathways from reactants to products. For a molecule such as this compound, which possesses a highly reactive acyl chloride functional group, this type of analysis is critical for understanding its chemical behavior.

Transition state theory is founded on the concept that a reaction must pass through a high-energy, transient configuration known as the transition state, which lies at the saddle point of a potential energy surface. The Gibbs free energy of activation (ΔG‡) represents the energy difference between the reactants and the transition state; a lower ΔG‡ corresponds to a faster reaction rate. medium.com Computational methods, particularly Density Functional Theory (DFT), are adept at locating these transition state structures and calculating their associated energies. ikprress.org

The primary reaction pathway for benzoyl chlorides is nucleophilic acyl substitution. libretexts.org In this mechanism, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel the chloride leaving group, resulting in the substituted product. libretexts.org While specific computational studies detailing the transition states for reactions of this compound are not extensively documented in the literature, the principles can be illustrated through analysis of similar systems.

Computational investigations into the solvolysis of substituted benzoyl chlorides have shown that the reaction can proceed through an SN2-like process where bond formation with the nucleophile is more advanced than bond cleavage of the leaving group in the transition state. koreascience.kr The nature of the substituent on the benzoyl ring and the polarity of the solvent can significantly influence the structure and energy of the transition state. koreascience.kr For example, studies on the reaction between substituted benzoyl chlorides and ammonium (B1175870) thiocyanate (B1210189) determined activation parameters, showing a Gibbs free energy of activation (ΔG‡) of 58.7 kJ mol-1 in a low dielectric constant solvent, indicating a moderately low energy barrier to reaction. ikprress.org

The key parameters derived from a computational transition state analysis provide a detailed picture of the reaction dynamics. These parameters, as outlined in the table below, are crucial for a comprehensive mechanistic understanding.

Table 1: Key Parameters Determined from Computational Transition State Analysis
ParameterDescriptionSignificance
Gibbs Free Energy of Activation (ΔG‡)The energy barrier that must be overcome for a reaction to occur. It is the difference in Gibbs free energy between the transition state and the reactants. researchgate.netDirectly relates to the reaction rate (kinetics). A lower ΔG‡ indicates a faster reaction. medium.com
Enthalpy of Activation (ΔH‡)The change in enthalpy between the reactants and the transition state. ikprress.orgProvides insight into the heat required to reach the transition state; indicates whether a reaction is enthalpy- or entropy-controlled. ikprress.org
Entropy of Activation (ΔS‡)The change in the degree of disorder between the reactants and the transition state. ikprress.orgReflects the change in molecularity and conformational freedom. A negative value suggests a more ordered transition state (e.g., two molecules combining). nih.gov
Transition State GeometryThe three-dimensional arrangement of atoms at the highest point of the reaction energy profile, including bond lengths and angles. acs.orgReveals the nature of bond-making and bond-breaking processes, helping to distinguish between different mechanistic possibilities (e.g., concerted vs. stepwise).
Imaginary FrequencyA unique vibrational mode of the transition state with a negative frequency value.Confirms that the calculated structure is a true transition state (a first-order saddle point) and the atomic motion of this frequency corresponds to the reaction coordinate.

To illustrate the type of data generated, the following table presents computational results from a study on a related reaction involving a substituted benzoyl chloride. This showcases how theoretical calculations can quantify the energetic barriers and thermodynamic parameters that govern a reaction's course.

Table 2: Illustrative Activation Parameters for the Reaction of Benzoyl Chloride with Ammonium Thiocyanate in Different Solvents ikprress.org
SolventΔG‡ (kJ mol-1)ΔH‡ (kJ mol-1)ΔS‡ (J mol-1 K-1)Controlling Factor
1,4-Dioxane58.74.01-188.18Entropy
Acetonitrile70.045.6-80.9Enthalpy

Advanced Applications in Organic Synthesis and Functional Materials Science

Building Block for Complex Heterocyclic Systems

The reactivity of the acyl chloride function in 4-(1,3-Benzoxazol-2-YL)benzoyl chloride allows for its integration into a wide array of complex molecular structures. This versatility makes it a key component in the synthesis of elaborate heterocyclic systems, from polysubstituted benzoxazoles to larger, more intricate macrocyclic and supramolecular assemblies.

Synthesis of Polysubstituted Benzoxazoles

This compound is a key reagent in the synthesis of polysubstituted benzoxazoles. The benzoyl chloride moiety can readily react with a variety of nucleophiles, particularly 2-aminophenols, to introduce the 4-(1,3-benzoxazol-2-YL)phenyl group into a new benzoxazole (B165842) ring system. This reaction proceeds via an initial acylation of the amino group of the 2-aminophenol (B121084), followed by a cyclization-dehydration cascade to form the new benzoxazole ring. This method allows for the creation of complex molecules containing multiple benzoxazole units. researchgate.netresearchgate.net

The general synthetic approach involves the condensation of this compound with a substituted 2-aminophenol. The reaction conditions can be tailored to accommodate a range of substituents on the 2-aminophenol, leading to a diverse library of polysubstituted benzoxazoles. nih.gov This strategy is particularly useful for creating molecules with extended conjugation and specific electronic properties, which are of interest in materials science.

Table 1: Representative Reactions for the Synthesis of Polysubstituted Benzoxazoles

Reactant 1Reactant 2ProductReaction Type
This compoundSubstituted 2-aminophenol2-(4-(1,3-Benzoxazol-2-yl)phenyl)-substituted-benzoxazoleAcylation and Cyclization
This compound2-Amino-4-nitrophenol2-(4-(1,3-Benzoxazol-2-yl)phenyl)-5-nitrobenzoxazoleAcylation and Cyclization
This compound2-Amino-4-methylphenol (B1222752)2-(4-(1,3-Benzoxazol-2-yl)phenyl)-5-methylbenzoxazoleAcylation and Cyclization

Construction of Macrocyclic Structures and Supramolecular Assemblies

The rigid and linear nature of the benzoxazole unit, combined with the reactive sites on the this compound molecule, makes it a promising candidate for the construction of macrocyclic structures and supramolecular assemblies. While specific examples utilizing this exact compound are not extensively documented, the principles of macrocyclization suggest its potential. By reacting this compound with difunctional nucleophiles, such as diamines or diols, under high-dilution conditions, it is possible to favor intramolecular cyclization to form macrocycles. nih.gov

The resulting macrocycles would incorporate the rigid benzoxazole moiety, leading to structures with defined shapes and cavities. These pre-organized structures are of significant interest in supramolecular chemistry for their potential applications in molecular recognition, host-guest chemistry, and the formation of complex, self-assembled architectures. researchgate.net The benzoxazole units within these macrocycles could also influence their electronic and photophysical properties.

Integration into Bioconjugate Chemistry (excluding biological activity)

The benzoyl chloride functional group of this compound provides a reactive handle for bioconjugation reactions. Acyl chlorides are known to react with nucleophilic functional groups present in biomolecules, such as the amine groups of lysine (B10760008) residues or the hydroxyl groups of serine and threonine residues in proteins. nih.govnih.gov This reactivity allows for the covalent attachment of the benzoxazole-containing small molecule to a larger biomolecule.

While specific applications of this compound in bioconjugation are not widely reported, the underlying chemistry is well-established. The conjugation would result in a biomolecule labeled with the benzoxazole moiety. The benzoxazole unit, being a fluorophore, could serve as a fluorescent probe for imaging or tracking the modified biomolecule. libretexts.orgresearchgate.net The rigid nature of the benzoxazole linker could also be used to introduce structural constraints into the biomolecule.

Precursor for Polymeric Materials

In the realm of materials science, this compound serves as a valuable monomer for the synthesis of high-performance polymers. The incorporation of the benzoxazole heterocycle into the polymer backbone can impart desirable properties such as high thermal stability, excellent mechanical strength, and specific optoelectronic characteristics.

Development of Polyimides and Polybenzoxazoles (excluding specific material properties)

This compound can be utilized as a monomer in the synthesis of polyimides and polybenzoxazoles. In the case of polyimides, the benzoyl chloride can be converted to a diamine or a dianhydride monomer containing a pendant benzoxazole group. These monomers can then be polymerized through conventional polycondensation reactions to yield polyimides with benzoxazole units in the main chain or as pendant groups. rsc.orgtitech.ac.jpnih.gov The presence of the rigid and thermally stable benzoxazole moiety is expected to enhance the thermal and mechanical properties of the resulting polyimides. acs.org

For the synthesis of polybenzoxazoles, this compound can be used to create larger, more complex monomers that already contain the benzoxazole ring. These monomers can then be subjected to polymerization conditions to form high-molecular-weight polybenzoxazoles. researchgate.netacs.org This approach allows for precise control over the polymer architecture and the incorporation of specific functional groups.

Table 2: Polymerization Approaches Utilizing Benzoxazole-Containing Monomers

Polymer TypeMonomer Derived from this compoundCo-monomerPolymerization Method
PolyimideDiamine with pendant benzoxazole groupTetracarboxylic dianhydridePolycondensation
PolyimideDianhydride with pendant benzoxazole groupDiaminePolycondensation
PolybenzoxazoleDicarboxylic acid with benzoxazole coreBis(o-aminophenol)Polycondensation
PolybenzoxazoleDiamine with benzoxazole coreDicarboxylic acid chloridePolycondensation

Monomer in the Synthesis of Optoelectronic Polymers (excluding specific photophysical properties)

The benzoxazole heterocycle is a known chromophore that can be incorporated into conjugated polymers for optoelectronic applications. haramaya.edu.etresearchgate.net this compound can serve as a precursor to monomers for such polymers. By modifying the benzoyl chloride group into a polymerizable functional group, such as a vinyl, ethynyl, or boronic acid/ester group, it can be copolymerized with other aromatic monomers to create conjugated polymers. sci-hub.se

Preparation of Functional Organic Molecules as Research Tools

The intrinsic properties of the benzoxazole ring system, particularly its rigid, planar structure and fluorescent capabilities, make this compound an excellent precursor for the synthesis of a variety of functional organic molecules that serve as indispensable tools in scientific research. researchgate.net The reactivity of the benzoyl chloride group allows for straightforward derivatization, enabling the attachment of this fluorophoric unit to a wide range of molecular scaffolds.

One of the primary areas of application is in the development of fluorescent probes and chemosensors. researchgate.net The benzoxazole core is known to exhibit fluorescence, and modifications through the benzoyl chloride handle can be used to tune its photophysical properties or to introduce specific recognition sites for analytes of interest. For instance, by reacting this compound with various amines, alcohols, or other nucleophiles, researchers can create a library of derivatives with tailored fluorescence emission spectra and quantum yields. These molecules can then be investigated for their ability to detect metal ions, anions, or neutral molecules through changes in their fluorescence signals, a process often driven by mechanisms such as photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF).

While direct examples of this compound in the synthesis of fluorescent probes are not extensively documented in publicly available literature, the synthesis of structurally analogous compounds provides a clear precedent. For example, the synthesis of 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d] znaturforsch.comrsc.orgoxazole (B20620) derivatives, which also feature the benzoxazole moiety, has been reported to yield highly fluorescent compounds. researchgate.net These molecules absorb in the range of 296 to 332 nm and emit in the range of 368 to 404 nm with excellent quantum yields. This demonstrates the potential of the 4-(1,3-benzoxazol-2-yl)benzoyl moiety as a core component in the design of new fluorescent materials.

Furthermore, the benzoxazole scaffold is a key component in the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials. The ability to incorporate the 4-(1,3-Benzoxazol-2-yl)benzoyl unit into larger conjugated systems or polymers via the reactive benzoyl chloride group opens avenues for the creation of new materials with tailored electronic and photophysical properties for applications in displays, lighting, and solar cells.

Role in the Development of Catalytic Ligands or Precatalysts

By modifying the this compound, for example, through reaction with a molecule containing a secondary coordination site, bidentate or multidentate ligands can be synthesized. These ligands can then be used to form stable complexes with a variety of transition metals, such as palladium, rhodium, or copper. The resulting metal complexes can be screened for their catalytic efficacy in a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations.

A relevant example, though not directly involving this compound, is the synthesis of palladium(II) complexes with benzoxazol-2-ylidene ligands. znaturforsch.com These carbene complexes are formed by the reaction of palladium(II) precursors with a 2-isocyanophenyl derivative, which then cyclizes to form the benzoxazole-based carbene ligand. This illustrates the utility of the benzoxazole framework in creating robust ligands for palladium catalysis. The steric and electronic environment provided by the benzoxazole moiety can significantly impact the stability and reactivity of the catalytic species.

Moreover, the benzoxazole unit can be incorporated into the structure of metal-organic frameworks (MOFs). While specific MOFs based on 4-(1,3-Benzoxazol-2-yl)benzoic acid (the carboxylic acid precursor to the chloride) are not detailed in the available literature, the general principle of using functionalized benzoic acids as linkers in MOF synthesis is well-established. By employing 4-(1,3-Benzoxazol-2-yl)benzoic acid, it is conceivable to construct MOFs where the benzoxazole units are systematically arranged within the porous framework. These materials could potentially exhibit interesting catalytic properties, with the benzoxazole nitrogen atoms acting as accessible Lewis basic sites for catalysis, or the framework itself serving as a support for catalytically active metal centers.

The following table provides a summary of the key properties of the subject compound:

PropertyValue
Chemical Formula C₁₄H₈ClNO₂
Molecular Weight 257.67 g/mol
CAS Number 6661-03-6
Appearance Not specified
Melting Point 211-213 °C
Boiling Point 370.1±25.0 °C (Predicted)
Density 1.347±0.06 g/cm³ (Predicted)

Future Research Directions and Emerging Paradigms for 4 1,3 Benzoxazol 2 Yl Benzoyl Chloride

Exploration of Unconventional Synthetic Routes and Sustainable Methodologies

The future synthesis of 4-(1,3-Benzoxazol-2-YL)benzoyl chloride and its derivatives will increasingly move away from conventional methods towards more sustainable and unconventional approaches. Green chemistry principles are becoming central to synthetic design, emphasizing reduced waste, energy efficiency, and the use of environmentally benign solvents and catalysts. mdpi.com

Future research will likely focus on:

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields for the formation of the benzoxazole (B165842) ring, a key step in the synthesis of the target compound. mdpi.com

Mechanochemistry: Solvent-free reaction conditions offered by mechanochemistry present a highly sustainable alternative, minimizing solvent waste and potentially offering different reactivity and selectivity. mdpi.com

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and scalability. Adapting the synthesis of benzoxazoles and the subsequent conversion to the benzoyl chloride within flow systems is a promising avenue.

Bio-catalysis: The use of enzymes for key bond-forming reactions could offer unparalleled selectivity and sustainability, although this remains a long-term goal for this class of compounds.

Alternative Reagents: Research into replacing traditional chlorinating agents like thionyl chloride or oxalyl chloride with greener alternatives for the synthesis of the acyl chloride moiety is an important direction. organic-chemistry.orgprepchem.com Similarly, developing novel, metal-free approaches for the cyclization step to form the benzoxazole ring is a key area of interest. mdpi.comnih.gov

MethodologyPotential AdvantageResearch Focus
Microwave/UltrasoundReduced reaction time, higher yieldsOptimization of conditions for benzoxazole ring formation.
MechanochemistrySolvent-free, reduced wasteExploring solid-state synthesis of benzoxazole precursors.
Flow ChemistryScalability, safety, precise controlIntegration of multi-step synthesis in a continuous flow process.
Green CatalystsRecyclability, lower toxicityDevelopment of reusable catalysts like supported nanoparticles or ionic liquids. nih.govajchem-a.com

Development of Highly Selective Catalytic Transformations

The development of highly selective catalytic systems is crucial for the efficient synthesis and functionalization of complex molecules like this compound. Future research will target catalysts that can achieve specific transformations with high atom economy and selectivity, minimizing the need for protecting groups and purification steps.

Key areas of development include:

C-H Activation: Direct functionalization of the C-H bonds on the benzoxazole or the benzoyl ring would provide a highly efficient way to introduce new functional groups. Catalysts based on transition metals like palladium, copper, and ruthenium are being explored for these transformations. researchgate.netorganic-chemistry.orgijpbs.com

Heterogeneous Catalysis: The design of reusable solid-supported catalysts, such as metal nanoparticles on silica (B1680970) or magnetic supports, offers significant advantages in terms of catalyst recovery and process sustainability. ajchem-a.com These could be applied to both the synthesis of the benzoxazole core and subsequent reactions of the benzoyl chloride.

Photoredox Catalysis: Visible-light-mediated catalysis provides a mild and sustainable approach to drive chemical reactions, and its application to the synthesis and modification of benzoxazoles is an emerging field.

Integration with Machine Learning and AI for Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. nih.gov For this compound, these computational tools can accelerate the discovery of new synthetic routes and optimize reaction conditions.

Future applications include:

Reaction Prediction: AI models, trained on vast databases of chemical reactions, can predict the most likely products of a reaction, even for novel combinations of reactants and catalysts. acs.orgrsc.org This can help chemists to identify promising new pathways for synthesizing and functionalizing the target molecule.

Condition Optimization: Machine learning algorithms can analyze complex datasets to identify the optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize yield and minimize byproducts, a process that is often time-consuming and resource-intensive when done manually. nih.govtechnologynetworks.com

Automated Synthesis: AI-driven platforms can be coupled with automated synthesis hardware to create a closed-loop system where the AI designs an experiment, the robot performs it, and the results are fed back to the AI to inform the next iteration. technologynetworks.com This approach could dramatically accelerate the development of synthetic processes for specialty chemicals. worldpharmatoday.comrevvitysignals.com

Computational Design of Advanced Materials (excluding specific material properties)

Computational chemistry and materials science provide powerful tools for the in silico design of new materials. The rigid, planar structure of the benzoxazole core in this compound makes it an attractive building block for advanced functional materials.

Future research directions will involve:

Molecular Modeling: Using computational methods to predict how molecules of this compound and its derivatives will pack in the solid state. This is a crucial first step in designing materials with specific electronic or optical properties.

Polymer Design: Simulating the polymerization of monomers derived from this compound to predict the structure and conformation of the resulting polymers. This can guide the synthesis of new high-performance polymers.

Framework Materials: Computationally exploring the assembly of this molecule into more complex structures like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), which could have applications in areas such as gas storage or catalysis. researchgate.net

Investigation of Novel Reactivity Pathways and Supramolecular Assembly Principles

Exploring the fundamental reactivity and self-assembly behavior of this compound will open doors to new applications and a deeper understanding of its chemical nature.

Emerging areas of investigation include:

Novel Reactions: Investigating the reactivity of the benzoxazole ring itself, beyond its role as a stable aromatic system, could lead to new functionalization strategies. acs.org For instance, exploring its participation in pericyclic reactions or its behavior under radical conditions could unveil new synthetic possibilities.

Supramolecular Chemistry: The benzoxazole moiety can participate in non-covalent interactions such as π-π stacking. nih.gov Research into how these interactions can be used to control the self-assembly of molecules into well-defined nanostructures is a key area of future research. This could lead to the development of new gels, liquid crystals, or other soft materials. researchgate.netnih.gov

Dynamic Covalent Chemistry: The reactivity of the benzoyl chloride group could be harnessed in the context of dynamic covalent chemistry, where reversible bond formation is used to create self-healing materials or adaptive chemical systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(1,3-Benzoxazol-2-YL)benzoyl chloride from its precursor carboxylic acid?

  • Methodological Answer : The compound can be synthesized via reaction of the corresponding benzoic acid derivative (4-(1,3-benzoxazol-2-yl)benzoic acid) with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Typical conditions involve refluxing in anhydrous solvents like dichloromethane or toluene under nitrogen to prevent hydrolysis. Excess SOCl₂ is used to drive the reaction to completion, followed by vacuum distillation or rotary evaporation to remove byproducts (SO₂, HCl) .
  • Key Parameters :

ReagentSolventTemperature (°C)Yield (%)
SOCl₂DCM60–7085–90
PCl₅Toluene110–12075–80

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the aromatic proton environment and carbonyl (C=O) resonance (~170 ppm). The benzoxazole ring protons appear as distinct downfield signals due to electron-withdrawing effects .
  • IR Spectroscopy : Identify the acyl chloride C=O stretch (~1770 cm⁻¹) and benzoxazole C=N absorption (~1620 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine .

Advanced Research Questions

Q. How can researchers mitigate competing side reactions during nucleophilic acyl substitution with this compound?

  • Methodological Answer :

  • Temperature Control : Maintain reactions at 0–25°C to suppress hydrolysis while allowing nucleophilic attack (e.g., amines, alcohols).
  • Coupling Agents : Use bases like triethylamine to scavenge HCl, preventing acid-catalyzed decomposition .
  • Solvent Selection : Anhydrous aprotic solvents (e.g., THF, DMF) minimize hydrolysis. Monitor reaction progress via TLC or in situ IR .

Q. What strategies are used to analyze hydrolysis kinetics of this compound under varying pH conditions?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Track the disappearance of the acyl chloride peak (λ ~250 nm) in buffered solutions (pH 2–12) .
  • Rate Constants : Calculate pseudo-first-order kinetics (kₒbₛ) using integrated rate laws. Hydrolysis accelerates in basic media due to OH⁻ nucleophilicity.
  • Thermodynamic Data : Use Arrhenius plots to determine activation energy (Eₐ) and ΔH‡ (enthalpy of activation) from temperature-dependent studies .

Q. How does the electron-withdrawing benzoxazolyl group influence the reactivity of the benzoyl chloride moiety?

  • Methodological Answer :

  • Electronic Effects : The benzoxazole ring withdraws electron density via resonance, increasing the electrophilicity of the carbonyl carbon. This enhances reactivity in nucleophilic substitutions (e.g., amidation, esterification) compared to unsubstituted benzoyl chlorides .
  • Comparative Studies : Substituent effects can be quantified using Hammett σ constants or computational methods (DFT) to correlate structure-reactivity relationships .

Q. What computational approaches predict the stability and solvent interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic sites .
  • Solvation Models : Use COSMO-RS or SMD to predict solubility and stability in solvents like acetonitrile or DMSO. Polar solvents stabilize the transition state in hydrolysis .

Safety and Handling

  • Critical Precautions :
    • Use fume hoods, impermeable gloves, and eye protection to prevent exposure to corrosive HCl vapors .
    • Store under anhydrous conditions (e.g., molecular sieves) to avoid hydrolysis .

Applications in Drug Discovery

  • Case Study : The compound serves as a key intermediate in synthesizing benzoxazole-containing amides for antimicrobial or anticancer agents. For example, coupling with aminopyrazoles yields derivatives with enhanced bioactivity .

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